molecular formula C6H15ClN2O2S B15311808 N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride

N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride

Cat. No.: B15311808
M. Wt: 214.71 g/mol
InChI Key: IWJXVLOJTMLOAB-UHFFFAOYSA-N
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Description

N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.7135 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, an amino group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride typically involves the reaction of cyclopropylamine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained as a crystalline solid, which is then packaged and stored under inert atmosphere conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride
  • N-[(1-aminocyclopropyl)methyl]propane-1-sulfonamide hydrochloride

Uniqueness

N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

N-[(1-aminocyclopropyl)methyl]ethanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-2-11(9,10)8-5-6(7)3-4-6;/h8H,2-5,7H2,1H3;1H

InChI Key

IWJXVLOJTMLOAB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1(CC1)N.Cl

Origin of Product

United States

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